molecular formula C15H11ClN2O3 B2465490 3-chloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide CAS No. 1105204-16-7

3-chloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2465490
CAS No.: 1105204-16-7
M. Wt: 302.71
InChI Key: SRDFPTDLEAHTTR-UHFFFAOYSA-N
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Description

3-chloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a 3-chloro group and a 5-(furan-2-yl)isoxazol-3-yl)methyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the cycloaddition reaction of nitrile oxides with alkynes, often catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . The furan ring can be introduced through a subsequent reaction involving furan derivatives.

The benzamide core is then synthesized by reacting the appropriate amine with a benzoyl chloride derivative under basic conditions. The final step involves the chlorination of the benzamide ring, which can be achieved using reagents such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and chlorination steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride

    Substitution: Amines, thiols

Major Products

    Oxidation: Furanones

    Reduction: Isoxazolines

    Substitution: Various substituted benzamides

Mechanism of Action

The mechanism of action of 3-chloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The isoxazole and furan rings may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects .

Properties

IUPAC Name

3-chloro-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3/c16-11-4-1-3-10(7-11)15(19)17-9-12-8-14(21-18-12)13-5-2-6-20-13/h1-8H,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDFPTDLEAHTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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